molecular formula C42H60ClN5O7 B12289782 (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

Cat. No.: B12289782
M. Wt: 782.4 g/mol
InChI Key: PVVXUYTUWFXSAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azidoethoxy and methoxyethoxy intermediates. These intermediates are then coupled with indole derivatives under specific reaction conditions, such as controlled temperature and pH, to form the final product. The reaction typically requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound’s azido groups can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored due to its ability to interact with various biological targets.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azido and ethoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride
  • This compound

Uniqueness

This compound is unique due to its combination of azido and ethoxy groups, which provide a versatile platform for various chemical modifications

Properties

Molecular Formula

C42H60ClN5O7

Molecular Weight

782.4 g/mol

IUPAC Name

(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

InChI Key

PVVXUYTUWFXSAS-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.